molecular formula C10H11N3O2S2 B5603268 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

Cat. No. B5603268
M. Wt: 269.3 g/mol
InChI Key: OLDHTMAAPWSDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide, commonly known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a member of the thiadiazole family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Thiadiazoles in Scientific Research

Thiadiazoles are a significant class of heterocyclic compounds that have attracted interest due to their diverse biological and pharmacological activities. These compounds have been explored for their potential in various areas, including but not limited to, antimicrobial, antitumor, and anti-inflammatory applications.

  • Antimicrobial and Antifungal Applications : Thiadiazoles have been identified as promising agents in combating various bacterial and fungal strains. Their mechanism of action often involves interacting with microbial DNA or inhibiting essential enzymes required for microbial survival. This makes them valuable candidates for developing new antimicrobial therapies.

  • Antitumor Activity : The antitumor potential of thiadiazoles has been investigated through their ability to inhibit cancer cell proliferation and induce apoptosis. Some derivatives are studied for their selective toxicity towards cancer cells over normal cells, offering a pathway to more targeted cancer therapies.

  • Anti-inflammatory Properties : Thiadiazoles have shown potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and mediators. This suggests their utility in treating inflammatory diseases.

Furamides in Scientific Research

Furamides, characterized by the furan ring attached to an amide group, have been studied for their biological activities, which include neuroprotective, antiviral, and enzyme inhibition properties.

  • Neuroprotective Effects : Research indicates that furamides may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural cells from oxidative stress.

  • Antiviral Activities : Some furamides have been evaluated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development.

  • Enzyme Inhibition : Furamides have been explored for their role in inhibiting various enzymes involved in disease processes, providing a basis for therapeutic interventions in conditions like diabetes and hypertension.

References (Sources)

  • Thiadiazoles and their significance in medicinal chemistry have been extensively reviewed, highlighting their antimicrobial, antitumor, and anti-inflammatory applications (Asif, 2016).
  • The pharmacological properties of thymol, a compound related to the thiadiazole and furamide classes, have been summarized, demonstrating a wide range of therapeutic potentials including antimicrobial, antitumor, and anti-inflammatory effects (Meeran et al., 2017).

properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-6(2)16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHTMAAPWSDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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